![molecular formula C15H20N2O2 B11856548 (3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone est un composé organique complexe caractérisé par sa structure spirocyclique unique. Ce composé est d'un intérêt significatif dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses activités biologiques potentielles et de sa nouveauté structurale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone implique généralement la réaction de la 3-méthoxybenzylamine avec un précurseur de cétone spirocyclique approprié dans des conditions contrôlées. La réaction est souvent catalysée par une base telle que l'hydrure de sodium ou le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF). Le mélange réactionnel est généralement chauffé pour favoriser la formation du produit spirocyclique souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe carbonyle dans la structure spirocyclique peut être réduit pour former un alcool.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) en conditions anhydres.
Substitution : Nucléophiles tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) dans des solvants aprotiques polaires.
Principaux produits
Oxydation : Formation de 3-méthoxybenzaldéhyde ou d'acide 3-méthoxybenzoïque.
Réduction : Formation du dérivé d'alcool correspondant.
Substitution : Formation de divers dérivés phényliques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
(3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les voies de dégradation des protéines.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et d'intermédiaires chimiques.
Mécanisme d'action
Le mécanisme d'action de la (3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, influençant ainsi diverses voies biochimiques. La structure spirocyclique permet des interactions de liaison uniques avec les protéines cibles, améliorant ainsi son activité biologique.
Applications De Recherche Scientifique
(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in protein degradation pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The spirocyclic structure allows for unique binding interactions with target proteins, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,7-Diazaspiro[4.4]nonane-2-carboxylate
- Chlorhydrate de 2,7-diazaspiro[4.4]nonan-3-one
- 2-(3-Méthoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one
Unicité
(3-Méthoxyphényl)(2,7-diazaspiro[4.4]nonan-2-yl)méthanone est unique en raison de son motif de substitution spécifique et de sa structure spirocyclique, qui confèrent des propriétés chimiques et biologiques distinctes. Son groupe méthoxyphényle améliore son potentiel d'interactions aromatiques, tandis que le noyau spirocyclique confère rigidité et stabilité à la molécule.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2,7-diazaspiro[4.4]nonan-2-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)14(18)17-8-6-15(11-17)5-7-16-10-15/h2-4,9,16H,5-8,10-11H2,1H3 |
Clé InChI |
NWJURFLNWNWEAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCC3(C2)CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



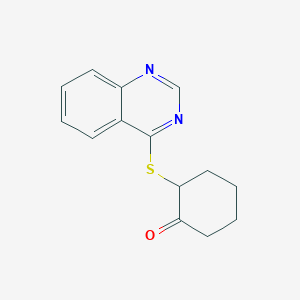
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
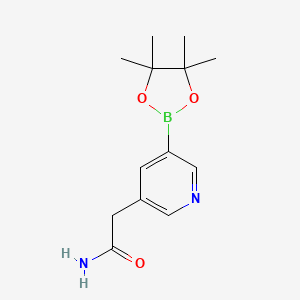

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)

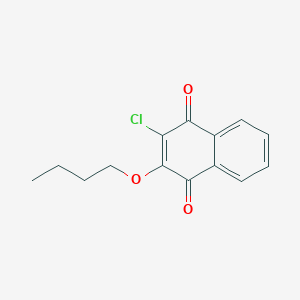
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
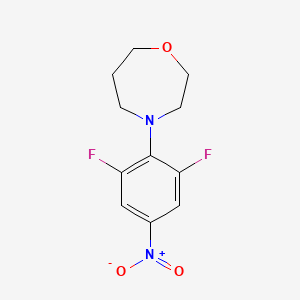
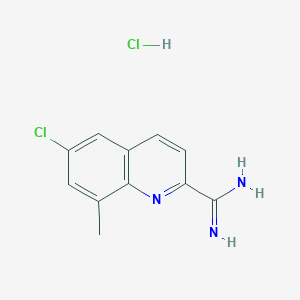
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
